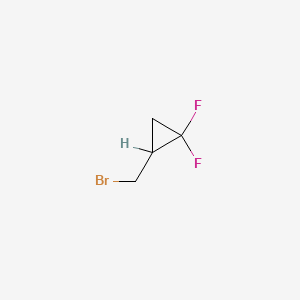
5-Fluoro-2-nitrobenzonitrile
Overview
Description
5-Fluoro-2-nitrobenzonitrile, or 5F2N, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a faint odor. It is soluble in water, ethanol, and other organic solvents. It is widely used in organic synthesis, as a reagent in the synthesis of various organic compounds, and as a starting material for the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
1. Synthesis and Spectroscopic Studies
- 5-Fluoro-2-nitrobenzonitrile is used in the synthesis of a variety of chemical compounds. For instance, its derivatives have been synthesized and their proton magnetic resonance spectra have been studied, providing insights into the structural characteristics of these compounds (Wilshire, 1967).
2. Radiotracer Development
- This compound plays a role in the development of radiotracers for medical imaging, such as PET scans. A notable example is the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, where this compound derivatives are utilized (Lim et al., 2014).
3. Chemical Reaction Studies
- It's involved in various chemical reactions, such as the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, where this compound derivatives are formed (Camps, Morral, & Muñoz-Torrero, 1998).
4. Catalysis and CO2 Fixation
- It is used in catalysis research, particularly in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This showcases its utility in carbon capture and utilization studies (Kimura et al., 2012).
5. Theoretical and Computational Studies
- Computational and theoretical studies have been conducted to understand the internal rotational barriers of aromatic nitro compounds, including this compound, providing valuable information for predicting chemical behaviors and properties (Chen & Chieh, 2002).
6. Studies on Heterocyclic Compounds
- It serves as a precursor or intermediate in synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis (Deutsch & Niclas, 1993).
7. Non-Linear Optical Properties
- Research into its non-linear optical properties has been conducted, which is crucial for developing advanced materials for electronics and photonics (Kumar & Raman, 2017).
Safety and Hazards
Future Directions
Anti-tumour benzothiophene derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile reacting with methyl thioglycolate . The synthetic route is fully customised and different functional groups can be introduced to the molecular scaffold depending on the desired lipophilicity and binding affinity .
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-2-nitrobenzonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that nitration processes generally occur in the acid phase, where nitric acid provides nitronium ions once catalyzed by sulfuric acid . These nitronium ions in the acid phase attack aromatic substrates transported from the organic phase .
Biochemical Pathways
It’s known that fluorinated drugs can have a significant impact on various biochemical pathways . For instance, they can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Pharmacokinetics
The physicochemical properties of the compound suggest that it may have high gi absorption and could be bbb permeant . The lipophilicity of the compound, indicated by its Log Po/w values, suggests that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s important to note that the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for nitration reactions, where it interacts with nitrating agents to form nitro derivatives. These interactions are crucial for the synthesis of compounds with potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cellular receptors or enzymes, leading to changes in the activity of signaling pathways that regulate cell growth, differentiation, and apoptosis. These effects can have significant implications for the development of new drugs and therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or proteins, inhibiting or activating their activity. For instance, the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for therapeutic applications. Studies in animal models provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, the compound may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of less toxic or more easily excreted metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of this compound is essential for optimizing its use in therapeutic applications and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells. For example, the compound may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
properties
IUPAC Name |
5-fluoro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEQYKYTIDJWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395992 | |
| Record name | 5-fluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50594-78-0 | |
| Record name | 5-fluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
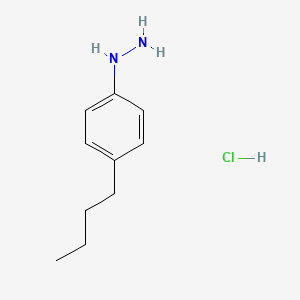
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
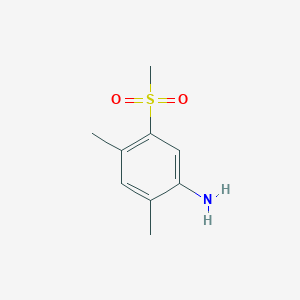
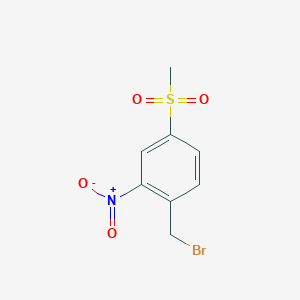
![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)


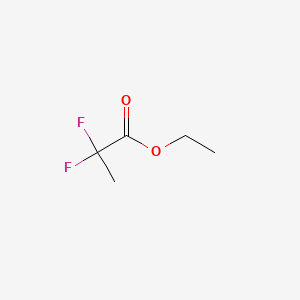
![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)
